4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate
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Overview
Description
4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic rings, a chromenone structure, and a sulfonamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the methoxyphenyl and methyl groups. The final step involves the sulfonamide formation through a reaction with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the chromenone structure.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets and pathways. The chromenone structure is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The sulfonamide group can enhance the compound’s binding affinity to certain proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE
- 4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE
Uniqueness
The unique combination of functional groups in 4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE provides distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H31NO7S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C30H31NO7S/c1-6-19(3)28(31-39(34,35)23-13-7-18(2)8-14-23)30(33)37-26-16-15-24-25(17-27(32)38-29(24)20(26)4)21-9-11-22(36-5)12-10-21/h7-17,19,28,31H,6H2,1-5H3/t19-,28+/m1/s1 |
InChI Key |
AVSJMWHVKMEQPC-GDJIYFAZSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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